molecular formula C16H19N3O3 B5637849 5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B5637849
M. Wt: 301.34 g/mol
InChI Key: RUDWIIFBULKGGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the specified compound often involves complex organic synthesis methods. For example, derivatives of the 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13,7]decane system have been synthesized and studied for their structural and conformational properties. These processes involve reactions that yield cyclohexadiene derivatives and involve steps like halocyclisation and oxidative addition for the formation of novel heterocyclic ring systems (Fernández et al., 1990) (Raghavan & Rao, 1994).

Molecular Structure Analysis

The molecular structure of derivatives closely related to "5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one" has been elucidated using X-ray diffraction and NMR spectroscopy. These studies reveal the adamantane cage system's near-perfect chair conformations and several stereoelectronic effects deduced from 1H and 13C NMR data (Fernández et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving nitro-olefin-cyclohexane-1,3-dione Michael adducts have demonstrated the synthesis of compounds with unusual butenolide derivatives, highlighting the diverse reactivity and potential applications of these compounds in synthetic chemistry (Ansell et al., 1971).

Physical Properties Analysis

The physical properties of related compounds have been characterized using various spectroscopic methods, including X-ray single-crystal diffraction. These studies provide insights into the ground state molecular geometry, demonstrating the compounds' structural integrity and stability under different conditions (Barakat et al., 2018).

Chemical Properties Analysis

Analytical studies on derivatives have highlighted their rich chemical properties, including electronic absorption, frontier molecular orbital analyses, and nonlinear optical (NLO) properties. Such studies are crucial for understanding the electronic structure and potential applications in materials science (Barakat et al., 2018).

properties

IUPAC Name

5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-15-7-17-9-16(2,14(15)20)10-18(8-15)13(17)11-4-3-5-12(6-11)19(21)22/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDWIIFBULKGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

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